molecular formula C23H22N6OS B2690369 N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031965-86-2

N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Katalognummer: B2690369
CAS-Nummer: 1031965-86-2
Molekulargewicht: 430.53
InChI-Schlüssel: UWHYMAPAANEAKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22N6OS and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4OSC_{20}H_{22}N_4OS, with a molecular weight of approximately 366.48 g/mol. The compound features a cyanophenyl group, a piperazine moiety, and a pyrazine ring, which are significant for its pharmacological properties.

Biological Activity

Anticonvulsant Activity:
Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. A related study synthesized various N-phenylacetamide derivatives and evaluated their efficacy using models of epilepsy. The results demonstrated that certain derivatives were effective in the maximal electroshock (MES) test, suggesting potential as anticonvulsants .

Mechanism of Action:
The mechanism by which these compounds exert their anticonvulsant effects is believed to involve modulation of sodium channels and neurotransmitter systems. Specifically, some derivatives showed moderate binding affinity to neuronal voltage-sensitive sodium channels, which are crucial in the propagation of action potentials in neurons .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that the presence of specific functional groups significantly influences biological activity. For instance:

  • Lipophilicity: More lipophilic compounds tended to show greater efficacy in animal models, suggesting that hydrophobic interactions play a role in their mechanism of action.
  • Substituent Effects: The introduction of fluorine or trifluoromethyl groups has been shown to enhance metabolic stability and improve distribution to the central nervous system (CNS), thereby increasing anticonvulsant activity .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of this compound:

  • Study on Anticonvulsant Efficacy:
    • Objective: To assess the anticonvulsant potential in rodent models.
    • Methodology: Compounds were administered intraperitoneally at varying doses (30, 100, 300 mg/kg).
    • Findings: Compounds demonstrated significant protection against seizures induced by MES and pentylenetetrazole .
  • Toxicological Assessment:
    • Objective: To evaluate acute neurological toxicity.
    • Methodology: Rotarod test was utilized to determine motor coordination effects.
    • Findings: Most active compounds displayed acceptable safety profiles with minimal toxicity observed at therapeutic doses .

Data Summary

Compound NameMolecular FormulaMolecular WeightAnticonvulsant ActivityToxicity Level
This compoundC20H22N4OSC_{20}H_{22}N_4OS366.48 g/molEffective in MES testLow

Eigenschaften

IUPAC Name

N-(3-cyanophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS/c24-16-18-5-4-6-19(15-18)27-21(30)17-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)20-7-2-1-3-8-20/h1-10,15H,11-14,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHYMAPAANEAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.